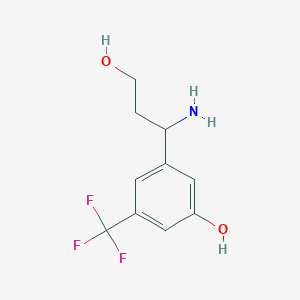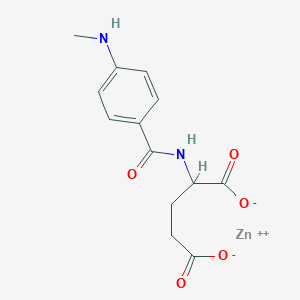
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is a coordination compound featuring a zinc ion coordinated to a chiral ligand derived from 2-(4-(methylamino)benzamido)pentanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate typically involves the reaction of zinc salts with the chiral ligand in an appropriate solvent. Commonly used zinc salts include zinc acetate or zinc chloride. The reaction is usually carried out in a polar solvent such as methanol or ethanol under reflux conditions to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a similar approach but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate can undergo various chemical reactions, including:
Substitution Reactions: The ligand can be replaced by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, although it is typically in a stable +2 oxidation state.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Reagents such as other amines or phosphines can be used in the presence of a base.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be employed.
Coordination Reactions: Various ligands, including bipyridine or terpyridine, can be used to form new complexes.
Major Products Formed
Substitution Reactions: New coordination compounds with different ligands.
Oxidation-Reduction Reactions: Reduced or oxidized forms of the zinc complex.
Coordination Reactions: Multi-metallic complexes or coordination polymers.
Scientific Research Applications
Chemistry
In chemistry, Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is used as a catalyst in organic synthesis, particularly in asymmetric catalysis due to its chiral nature. It can also serve as a building block for the synthesis of more complex coordination compounds.
Biology
In biological research, this compound is studied for its potential as a metalloproteinase inhibitor, which could have implications in the treatment of diseases involving metalloproteinases, such as cancer and arthritis.
Medicine
Medically, this compound is explored for its antimicrobial properties and potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
In industry, this compound is investigated for its use in materials science, particularly in the development of luminescent materials and sensors due to its unique coordination properties.
Mechanism of Action
The mechanism of action of Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate involves its ability to coordinate with various biological molecules, thereby altering their function. The zinc ion can interact with enzymes, inhibiting their activity by binding to active sites or altering their conformation. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Zinc(II) (S)-2-(4-aminobenzamido)pentanedioate
- Zinc(II) (S)-2-(4-(dimethylamino)benzamido)pentanedioate
- Zinc(II) (S)-2-(4-(ethylamino)benzamido)pentanedioate
Uniqueness
Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate is unique due to the presence of the methylamino group, which can influence its coordination chemistry and reactivity. This functional group can enhance the compound’s ability to form stable complexes and participate in specific chemical reactions, making it distinct from its analogs.
Properties
IUPAC Name |
zinc;2-[[4-(methylamino)benzoyl]amino]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSAKGRLQPUPIZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


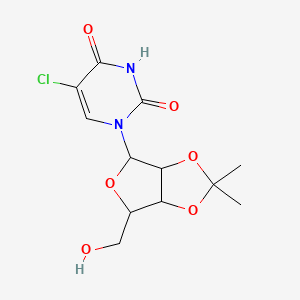
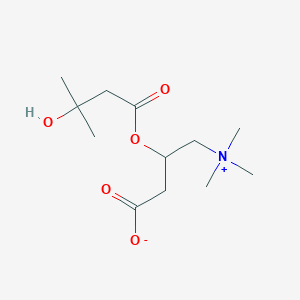
![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)
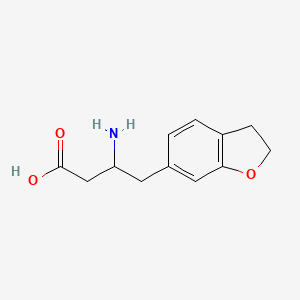
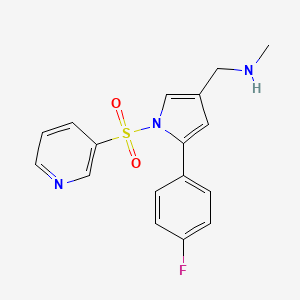
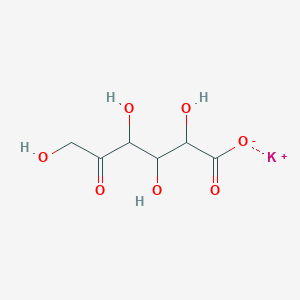
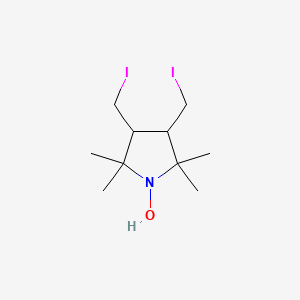
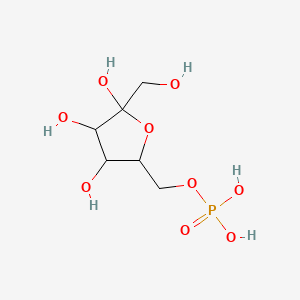
![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)
